molecular formula C14H16N2O3 B2513827 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 332412-98-3

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2513827
CAS No.: 332412-98-3
M. Wt: 260.293
InChI Key: FTQMKQIIUAKCAM-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic compound derived from isatin, a versatile molecule known for its diverse biological activities

Preparation Methods

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide typically involves the reaction of isatin with diethylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a cytotoxic agent, making it a candidate for further research in cancer treatment.

    Medicine: Its derivatives are being explored for their potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It may also inhibit certain enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide can be compared with other similar compounds, such as:

    2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: This compound has similar cytotoxic properties but differs in its molecular structure and specific biological activities.

    2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide: Known for its higher selectivity towards certain cancer cell lines, this compound demonstrates the impact of halogenation on biological activity.

    N-(2,4-dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide:

The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-15(4-2)12(17)9-16-11-8-6-5-7-10(11)13(18)14(16)19/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQMKQIIUAKCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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